molecular formula C7H11F2NO2 B14776484 4-Amino-3,3-difluorocyclohexane-1-carboxylic acid CAS No. 2231676-45-0

4-Amino-3,3-difluorocyclohexane-1-carboxylic acid

Cat. No.: B14776484
CAS No.: 2231676-45-0
M. Wt: 179.16 g/mol
InChI Key: ZAQYIVOJAUMNQH-UHFFFAOYSA-N
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Description

4-Amino-3,3-difluorocyclohexane-1-carboxylic acid is a fluorinated cyclohexane derivative with the molecular formula C7H11F2NO2. This compound is of interest due to its unique structural properties, which include the presence of both amino and carboxylic acid functional groups, as well as two fluorine atoms on the cyclohexane ring. These features make it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,3-difluorocyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Fluorination: Introduction of fluorine atoms into the cyclohexane ring using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Amination: Introduction of the amino group through nucleophilic substitution reactions, often using ammonia or amines.

    Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,3-difluorocyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted cyclohexane derivatives with various functional groups.

Scientific Research Applications

4-Amino-3,3-difluorocyclohexane-1-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs with improved pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3,3-difluorocyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-fluorocyclohexane-1-carboxylic acid
  • 4-Amino-3,3-dichlorocyclohexane-1-carboxylic acid
  • 4-Amino-3,3-dibromocyclohexane-1-carboxylic acid

Uniqueness

4-Amino-3,3-difluorocyclohexane-1-carboxylic acid is unique due to the presence of two fluorine atoms on the cyclohexane ring, which can significantly influence its chemical and biological properties. The fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for various applications.

Properties

CAS No.

2231676-45-0

Molecular Formula

C7H11F2NO2

Molecular Weight

179.16 g/mol

IUPAC Name

4-amino-3,3-difluorocyclohexane-1-carboxylic acid

InChI

InChI=1S/C7H11F2NO2/c8-7(9)3-4(6(11)12)1-2-5(7)10/h4-5H,1-3,10H2,(H,11,12)

InChI Key

ZAQYIVOJAUMNQH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(CC1C(=O)O)(F)F)N

Origin of Product

United States

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